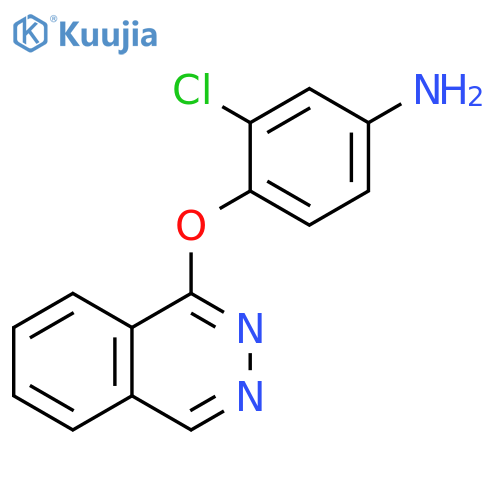Cas no 1154654-56-4 (3-chloro-4-(phthalazin-1-yloxy)aniline)

1154654-56-4 structure
商品名:3-chloro-4-(phthalazin-1-yloxy)aniline
CAS番号:1154654-56-4
MF:C14H10ClN3O
メガワット:271.701701641083
CID:4573377
3-chloro-4-(phthalazin-1-yloxy)aniline 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-(phthalazin-1-yloxy)aniline
- Benzenamine, 3-chloro-4-(1-phthalazinyloxy)-
-
- インチ: 1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2
- InChIKey: MVANZAASCRDJTJ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(OC2C3=C(C=CC=C3)C=NN=2)C(Cl)=C1
3-chloro-4-(phthalazin-1-yloxy)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-115912-0.1g |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 0.1g |
$306.0 | 2023-11-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22987-1G |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 1g |
¥ 3,854.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22987-100MG |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 100MG |
¥ 963.00 | 2023-04-03 | |
| Aaron | AR01A2S1-1g |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 1g |
$1241.00 | 2025-02-09 | |
| A2B Chem LLC | AV48677-50mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 50mg |
$251.00 | 2024-01-04 | |
| Aaron | AR01A2S1-50mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 50mg |
$307.00 | 2025-02-09 | |
| 1PlusChem | 1P01A2JP-10g |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 10g |
$4768.00 | 2023-12-26 | |
| 1PlusChem | 1P01A2JP-50mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 50mg |
$300.00 | 2025-03-04 | |
| 1PlusChem | 1P01A2JP-500mg |
3-chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 95% | 500mg |
$910.00 | 2025-03-04 | |
| Ambeed | A1025352-1g |
3-Chloro-4-(phthalazin-1-yloxy)aniline |
1154654-56-4 | 98% | 1g |
$641.0 | 2024-04-26 |
3-chloro-4-(phthalazin-1-yloxy)aniline 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Ping Tong Food Funct., 2020,11, 628-639
1154654-56-4 (3-chloro-4-(phthalazin-1-yloxy)aniline) 関連製品
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1154654-56-4)3-chloro-4-(phthalazin-1-yloxy)aniline

清らかである:99%
はかる:1g
価格 ($):577.0